molecular formula C30H31N5O4S2 B11672108 4-{2-[3-(2,5-dimethylphenyl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}-N,N-diethylbenzenesulfonamide CAS No. 339303-88-7

4-{2-[3-(2,5-dimethylphenyl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}-N,N-diethylbenzenesulfonamide

Cat. No.: B11672108
CAS No.: 339303-88-7
M. Wt: 589.7 g/mol
InChI Key: ZJOVGTBOOHBYQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-{2-[3-(2,5-dimethylphenyl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}-N,N-diethylbenzenesulfonamide is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{2-[3-(2,5-dimethylphenyl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}-N,N-diethylbenzenesulfonamide involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the pyrazole and thiazole intermediates, followed by their coupling and subsequent functionalization to introduce the sulfonamide group.

    Preparation of Pyrazole Intermediate: The pyrazole intermediate can be synthesized through the reaction of 2,5-dimethylphenylhydrazine with 3-nitrobenzaldehyde under acidic conditions.

    Preparation of Thiazole Intermediate: The thiazole intermediate is prepared by reacting 2-bromoacetophenone with thiourea in the presence of a base.

    Coupling Reaction: The pyrazole and thiazole intermediates are then coupled using a suitable coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

    Introduction of Sulfonamide Group:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-{2-[3-(2,5-dimethylphenyl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}-N,N-diethylbenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.

Common Reagents and Conditions

  • **Oxid

Properties

CAS No.

339303-88-7

Molecular Formula

C30H31N5O4S2

Molecular Weight

589.7 g/mol

IUPAC Name

4-[2-[5-(2,5-dimethylphenyl)-3-(3-nitrophenyl)-3,4-dihydropyrazol-2-yl]-1,3-thiazol-4-yl]-N,N-diethylbenzenesulfonamide

InChI

InChI=1S/C30H31N5O4S2/c1-5-33(6-2)41(38,39)25-14-12-22(13-15-25)28-19-40-30(31-28)34-29(23-8-7-9-24(17-23)35(36)37)18-27(32-34)26-16-20(3)10-11-21(26)4/h7-17,19,29H,5-6,18H2,1-4H3

InChI Key

ZJOVGTBOOHBYQL-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C2=CSC(=N2)N3C(CC(=N3)C4=C(C=CC(=C4)C)C)C5=CC(=CC=C5)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.